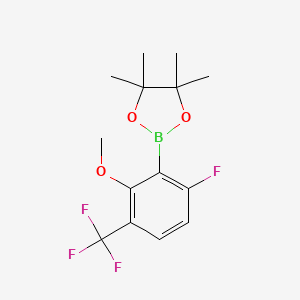
(3-((2-(3-(Benzyloxy)phenyl)-2-oxoethyl)amino)cyclobutyl)methyl benzoate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1S,3S)-3-((2-(3-(BENZYLOXY)PHENYL)-2-OXOETHYL)AMINO)CYCLOBUTYL)METHYL BENZOATE HCL: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclobutyl ring, a benzyloxyphenyl group, and a benzoate moiety. The hydrochloride (HCL) form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,3S)-3-((2-(3-(BENZYLOXY)PHENYL)-2-OXOETHYL)AMINO)CYCLOBUTYL)METHYL BENZOATE HCL typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Benzyloxyphenyl Group: This step involves the reaction of the cyclobutyl intermediate with a benzyloxyphenyl derivative, often using a coupling reagent to facilitate the reaction.
Attachment of the Benzoate Moiety: The final step involves esterification, where the benzoate group is introduced to the molecule.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxyphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxoethyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogenation or nitration can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products:
Oxidation Products: Various oxidized derivatives of the benzyloxyphenyl group.
Reduction Products: Alcohol derivatives of the oxoethyl moiety.
Substitution Products: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, the compound can be used to study the effects of its structural components on biological systems, particularly in receptor binding studies.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mécanisme D'action
The mechanism by which ((1S,3S)-3-((2-(3-(BENZYLOXY)PHENYL)-2-OXOETHYL)AMINO)CYCLOBUTYL)METHYL BENZOATE HCL exerts its effects involves interactions with specific molecular targets. The benzyloxyphenyl group may interact with aromatic receptors, while the cyclobutyl ring can influence the compound’s overall conformation and binding affinity. The oxoethyl moiety may participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar aromatic properties.
Bioplastics: While not structurally similar, bioplastics share the characteristic of being derived from complex organic molecules.
Uniqueness: The uniqueness of ((1S,3S)-3-((2-(3-(BENZYLOXY)PHENYL)-2-OXOETHYL)AMINO)CYCLOBUTYL)METHYL BENZOATE HCL lies in its combination of a cyclobutyl ring, benzyloxyphenyl group, and benzoate moiety, which together confer distinct chemical and biological properties not found in simpler compounds.
Propriétés
Numéro CAS |
1956328-35-0 |
|---|---|
Formule moléculaire |
C27H28ClNO4 |
Poids moléculaire |
466.0 g/mol |
Nom IUPAC |
[3-[[2-oxo-2-(3-phenylmethoxyphenyl)ethyl]amino]cyclobutyl]methyl benzoate;hydrochloride |
InChI |
InChI=1S/C27H27NO4.ClH/c29-26(23-12-7-13-25(16-23)31-18-20-8-3-1-4-9-20)17-28-24-14-21(15-24)19-32-27(30)22-10-5-2-6-11-22;/h1-13,16,21,24,28H,14-15,17-19H2;1H |
Clé InChI |
OTVYJWRBZMSSPJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1NCC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)COC(=O)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


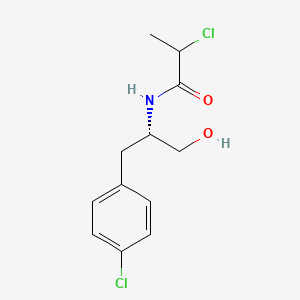
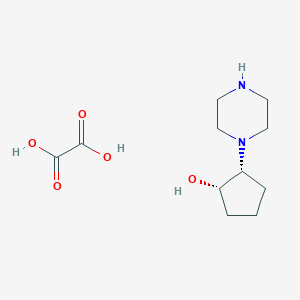
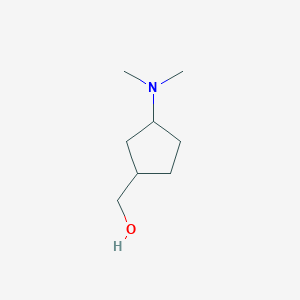
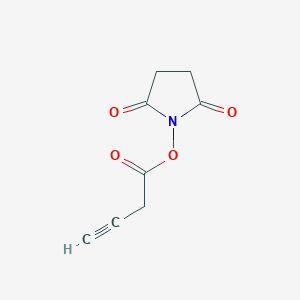
![2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol](/img/structure/B14025592.png)
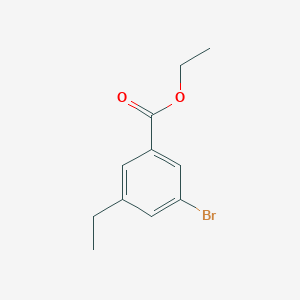

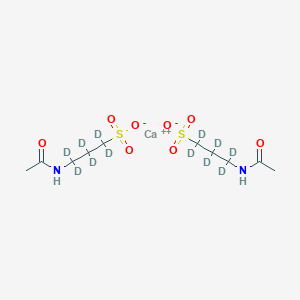
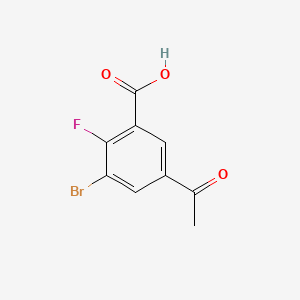
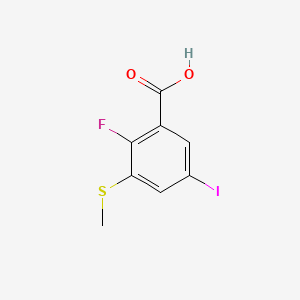
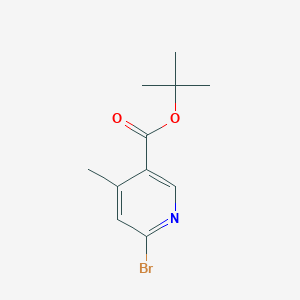
![8-Amino-5-azaspiro[3.4]octan-6-one](/img/structure/B14025625.png)
